1-(Difluoromethyl)-5-iodo-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(difluoromethyl)-5-iodoimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2IN2/c5-4(6)9-2-8-1-3(9)7/h1-2,4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAZRJUAKQAWDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=N1)C(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Difluoromethylated and Iodoimidazole Systems
Strategies for Difluoromethylation of Imidazole (B134444) Derivatives
Difluoromethylation of the imidazole ring can be directed toward either the carbon atoms (C-H difluoromethylation) or the nitrogen atoms (N-difluoromethylation), with each approach possessing distinct methodologies and applications.
Direct functionalization of the imidazole C-H bonds offers an atom-economical route to difluoromethylated products, obviating the need for pre-functionalized substrates. nih.gov
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for generating radical species under mild conditions. rsc.org This strategy is effective for the C-H difluoromethylation of various heterocycles, including imidazoles. nih.gov The process typically involves the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then adds to the electron-rich imidazole ring.
The reaction mechanism often begins with the photoexcitation of a catalyst, which then engages with a CF2H radical precursor. For instance, an efficient method for synthesizing difluoromethyl-substituted polycyclic imidazoles has been developed using visible light without the need for a metal catalyst or photocatalyst. beilstein-journals.org This approach utilizes difluoroacetic acid (CF2HCOOH) and a hypervalent iodine reagent, PhI(OAc)2 (PIDA), to generate the •CF2H radical. beilstein-journals.org Another strategy employs difluoromethyltriphenylphosphonium bromide ([Ph3PCF2H]⁺Br⁻) as the radical precursor in the presence of a photocatalyst like fac-Ir(ppy)3, leading to a radical cascade difluoromethylation/cyclization of unactivated olefin-containing imidazoles. acs.org
These methods are valued for their operational simplicity and tolerance of various functional groups, making them suitable for the late-stage modification of complex molecules. nih.gov
Table 1: Examples of Visible-Light Promoted Radical Difluoromethylation of Imidazole Derivatives
| Imidazole Substrate | CF2H Source | Catalyst/Promoter | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-(pent-4-en-1-yl)-1H-benzo[d]imidazole | CF2HCOOH | PIDA | THF | 85% | beilstein-journals.org |
| 1-allyl-2-phenyl-1H-imidazole | [Ph3PCF2H]⁺Br⁻ | fac-Ir(ppy)3 | CH3CN | 90% | acs.org |
| 1-allyl-2-methyl-1H-imidazole | [Ph3PCF2H]⁺Br⁻ | fac-Ir(ppy)3 | CH3CN | 72% | acs.org |
| Caffeine | HCF2SO2Na | 4CzIPN / O2 | CH3CN/H2O | 85% | nih.gov |
Difluorocarbene (:CF2) is a versatile reactive intermediate for creating difluoromethylene (-CF2-) linkages. cas.cnrsc.org In the context of imidazoles, this can involve the formal insertion of difluorocarbene into a C-H bond, most commonly at the C-2 position. A metal-free approach utilizes the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, CF3SiMe3) in combination with tetrabutylammonium difluorotriphenylsilicate (TBAT). This reaction is believed to proceed through an intermediate imidazolide (B1226674) anion, which reacts with difluorocarbene generated from the reagents. enamine.net Quantum chemical calculations suggest that the reaction pathway involves the barrierless addition of difluorocarbene to the C-2 position of the imidazole. enamine.net
Another strategy involves the use of TMSCF2Br as a difluorocarbene precursor for the formal insertion into C-H bonds of aldehydes, which could be adapted for formyl-imidazole precursors. nih.gov The generation of difluorocarbene is a key step, and various precursors have been developed to operate under milder conditions than traditional methods. cas.cnrsc.org
Deoxyfluorination is a fundamental method for converting alcohols into alkyl fluorides. nih.govnih.gov This strategy can be applied to imidazole systems by first installing a hydroxymethyl (-CH2OH) or formyl (-CHO) group, followed by conversion to the difluoromethyl group (-CF2H).
For hydroxymethyl imidazole precursors, reagents like diethylaminosulfur trifluoride (DAST) are commonly used. nih.govacs.org However, DAST is known for its thermal instability and can promote elimination side reactions. acs.org More modern, stable, and selective reagents have been developed, including 2-pyridinesulfonyl fluoride (B91410) (PyFluor) and N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor). nih.govresearchgate.net These sulfonyl fluoride-based reagents offer improved safety profiles and higher selectivity, minimizing undesired byproducts. acs.orgucla.edu The reaction proceeds by activating the hydroxyl group, which is then displaced by a fluoride ion in an SN2-type substitution. nih.gov
The conversion of a formyl group to a difluoromethyl group is more complex and typically involves a two-step process: reduction of the aldehyde to a primary alcohol, followed by deoxyfluorination as described above. Alternatively, direct deoxyfluorination of the carbonyl group can yield a geminal difluoride (-CHF2), but this transformation is often challenging and can require harsh reagents.
Table 2: Comparison of Common Deoxyfluorination Reagents
| Reagent | Abbreviation | Form | Stability | Key Features |
|---|---|---|---|---|
| Diethylaminosulfur Trifluoride | DAST | Liquid | Thermally unstable, shock-sensitive | Broad scope but prone to elimination byproducts acs.org |
| 2-Pyridinesulfonyl Fluoride | PyFluor | Crystalline Solid | Thermally stable, easy to handle | High selectivity, low cost, reduced elimination acs.org |
| N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride | SulfoxFluor | Crystalline Solid | Shelf-stable, easy to handle | High reactivity and selectivity, fluorine-economical nih.govresearchgate.net |
| Perfluorobutanesulfonyl Fluoride | PBSF | Gas/Liquid | Thermally stable | Highly reactive, suitable for deactivated alcohols nih.govucla.edu |
This approach involves the reaction of the nucleophilic imidazole ring with an electrophilic source of a difluoromethyl group. Imidazoles are effective nucleophiles, capable of attacking various electrophiles. rsc.org However, the development of reagents that can deliver an electrophilic "CF2H+" synthon has been challenging. acs.org
Reagents such as S-(difluoromethyl)diarylsulfonium salts have been developed for this purpose, but their applicability can be limited. acs.org Another class of reagents involves hypervalent iodine compounds. acs.org More commonly, difluoromethylation proceeds through a difluorocarbene mechanism, where the nucleophilic imidazole acts as a base to generate the carbene from a precursor like N-Tosyl-S-difluoromethyl-S-phenylsulfoximine. acs.org This generated difluorocarbene then reacts with the imidazole anion. acs.org
The success of this strategy hinges on the balance between the nucleophilicity of the imidazole and the reactivity of the electrophilic reagent. rsc.org
Attaching the difluoromethyl group directly to a nitrogen atom of the imidazole ring is a direct route to N-difluoromethylated heterocycles. These reactions often utilize difluorocarbene, which inserts into the N-H bond. chemrxiv.org
A variety of reagents have been developed to serve as difluorocarbene precursors for N-difluoromethylation. Historically, chlorodifluoromethane (Freon 22) was used, but due to its environmental impact, alternative reagents are preferred. chemrxiv.org Modern methods employ precursors such as sodium trifluoroacetate, diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2), or sodium chlorodifluoroacetate. researchgate.netresearchgate.net For example, BrCF2PO(OEt)2 has been used for the N-difluoromethylation of imidazoles and pyrazoles under mild conditions, providing an environmentally benign pathway. researchgate.net
Another approach involves using the Ruppert-Prakash reagent (TMS-CF3) under neutral conditions to achieve direct N-difluoromethylation of imidazoles and benzimidazoles in good to excellent yields. researchgate.net The choice of reagent and reaction conditions can influence the regioselectivity of the difluoromethylation, particularly in asymmetrically substituted imidazoles. nbuv.gov.ua
Table 3: Reagents for N-Difluoromethylation of Imidazoles
| Reagent/Precursor | Conditions | Advantages | Reference |
|---|---|---|---|
| Chlorodifluoromethane (ClCF2H) | Base (e.g., KOH) | Historical method | chemrxiv.org |
| Diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2) | Base (e.g., KF) | Mild conditions, non-ozone-depleting | researchgate.net |
| Sodium chlorodifluoroacetate (ClCF2CO2Na) | Heat, Base | Accessible reagent | nbuv.gov.ua |
| Trimethyl(trifluoromethyl)silane (TMS-CF3) | Neutral conditions | Shorter reaction times, good yields | researchgate.net |
| Bromo(difluoro)acetic acid | K2CO3, Room Temp | Inexpensive, bench-stable reagent | chemrxiv.org |
C-H Difluoromethylation Approaches
Methodologies for Iodination of Imidazole Rings
The introduction of an iodine atom onto the imidazole ring is a key transformation for which several methods have been developed. The choice of iodinating agent and reaction conditions is crucial for achieving the desired regioselectivity and yield.
Electrophilic Halogenation for Imidazole Core Functionalization
Electrophilic halogenation is a fundamental method for the functionalization of the imidazole ring. The imidazole nucleus is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The C5 position is often the most reactive site for electrophilic substitution due to the directing effect of the nitrogen atoms.
Common reagents for the electrophilic iodination of imidazoles include molecular iodine (I₂) in the presence of a base or an oxidizing agent, and N-iodosuccinimide (NIS). The reaction typically proceeds through the formation of a more electrophilic iodine species that is then attacked by the electron-rich imidazole ring. The choice of solvent and additives can significantly influence the outcome of the reaction. For instance, the use of a base facilitates the deprotonation of the N-H group in unsubstituted imidazoles, increasing the electron density of the ring and promoting iodination.
Regioselective Iodination Techniques
Achieving regioselectivity in the iodination of imidazoles is a critical aspect of their synthesis. For N-substituted imidazoles, the primary positions for electrophilic attack are C5 and C2, with C5 generally being the more favored position. The regiochemical outcome can be influenced by the nature of the substituent on the nitrogen atom and the specific iodinating agent used.
Several techniques have been developed to enhance the regioselectivity of iodination:
Directed Metalation: In some cases, directed ortho-metalation can be employed. A directing group on the imidazole ring can facilitate deprotonation at an adjacent position by an organolithium reagent, followed by quenching with an iodine source.
Steric Hindrance: The use of bulky substituents on the nitrogen atom can sterically hinder attack at the C2 position, thereby favoring substitution at the C5 position.
Control of Reaction Conditions: Careful control of reaction parameters such as temperature, solvent, and the rate of addition of the iodinating agent can also influence the regioselectivity.
| Reagent | Typical Conditions | Key Features |
|---|---|---|
| I₂ / Base (e.g., NaOH, NaHCO₃) | Aqueous or alcoholic solvents | Classic method, often leads to di- or tri-iodination in unsubstituted imidazoles. |
| N-Iodosuccinimide (NIS) | Inert organic solvents (e.g., CH₂Cl₂, THF) | Milder conditions, often provides better regioselectivity for mono-iodination. |
| I₂ / Oxidizing Agent (e.g., H₂O₂, HNO₃) | Acidic media | Generates a highly electrophilic iodine species, suitable for less reactive substrates. |
Utility of Hypervalent Iodine Reagents in Imidazole Iodination
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and efficient alternatives for various transformations, including halogenation. Reagents such as phenyliodine(III) diacetate (PIDA) or (diacetoxyiodo)benzene (B116549) in combination with an iodine source can be used to effect the iodination of aromatic and heteroaromatic compounds.
The mechanism often involves the in situ generation of a highly electrophilic iodine species through the interaction of the hypervalent iodine reagent with the iodine source. These reagents can offer advantages in terms of reactivity and selectivity, and their use in the iodination of imidazoles is an area of ongoing research. They are particularly useful for substrates that may be sensitive to the harsher conditions of traditional electrophilic iodination methods.
Convergent and Divergent Synthesis of Complex Difluoromethylated Iodoimidazoles
The synthesis of molecules containing multiple functional groups, such as 1-(difluoromethyl)-5-iodo-1H-imidazole, can be approached through either convergent or divergent strategies. A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then combined in the final steps. In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of target molecules.
Sequential Introduction of Difluoromethyl and Iodo Groups
For a molecule like this compound, a sequential, divergent approach is often the most practical. This would typically involve the synthesis of a common precursor, such as 1-(difluoromethyl)-1H-imidazole, followed by the regioselective introduction of the iodine atom at the C5 position.
The synthesis of the 1-(difluoromethyl)-1H-imidazole precursor can be achieved through the N-difluoromethylation of imidazole. This can be accomplished using various difluoromethylating agents, such as chlorodifluoromethane (Freon 22) or other sources of difluorocarbene, under basic conditions. Once the difluoromethyl group is installed, the subsequent step is the regioselective iodination of the C5 position. Given the electron-withdrawing nature of the difluoromethyl group, the imidazole ring will be somewhat deactivated towards electrophilic attack compared to an N-alkylimidazole. However, the C5 position is still expected to be the most nucleophilic carbon atom.
| Step | Transformation | Typical Reagents |
|---|---|---|
| 1 | N-Difluoromethylation of Imidazole | CHClF₂, Base (e.g., NaOH, K₂CO₃) |
| 2 | C5-Iodination | NIS, I₂/Base, or I₂/Oxidant |
Challenges in Regioselectivity and Functional Group Compatibility in Synthesis
The synthesis of this compound is not without its challenges. The primary hurdles are achieving the desired regioselectivity and ensuring the compatibility of the functional groups throughout the synthetic sequence.
Regioselectivity:
Iodination: While the C5 position is the electronically favored site for electrophilic attack on 1-substituted imidazoles, the formation of the C2-iodo isomer is a potential side reaction. The electron-withdrawing difluoromethyl group at the N1 position can influence the electron distribution in the ring and potentially alter the regiochemical outcome of the iodination. Fine-tuning of the reaction conditions (reagent, solvent, temperature) is crucial to maximize the yield of the desired 5-iodo isomer. Over-iodination to form di- or tri-iodinated products is also a possibility that needs to be controlled.
Functional Group Compatibility:
Stability of the Difluoromethyl Group: The difluoromethyl group is generally stable under many reaction conditions. However, strongly basic or nucleophilic conditions could potentially lead to decomposition or unwanted side reactions.
Reactivity of the Iodo Group: The C-I bond, once formed, can be susceptible to further reactions, such as nucleophilic substitution or coupling reactions, especially under basic or transition-metal-catalyzed conditions. Therefore, the conditions for any subsequent synthetic steps must be chosen carefully to avoid undesired transformations of the iodo substituent.
Advanced Spectroscopic and Structural Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides information about the chemical environment, connectivity, and through-space proximity of atoms within a molecule. For 1-(Difluoromethyl)-5-iodo-1H-imidazole, a combination of 1H, 13C, and 19F NMR experiments offers a comprehensive structural picture.
1H, 13C, and 19F NMR for Structural Elucidation and Purity Assessment
The confirmation of the molecular structure of this compound is achieved through the integrated analysis of 1H, 13C, and 19F NMR spectra. Each of these techniques provides unique and complementary information.
¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum displays distinct signals corresponding to the protons on the imidazole (B134444) ring and the difluoromethyl group. A patent describing the synthesis of this compound reported the following ¹H NMR data in deuterated chloroform (B151607) (CDCl₃) at 400 MHz: a singlet at δ 7.63 ppm (1H), a singlet at δ 7.21 ppm (1H), and a triplet at δ 6.85 ppm (1H) with a coupling constant (J) of 56.8 Hz. The two singlets are attributable to the two protons on the imidazole ring, while the triplet is characteristic of the proton of the difluoromethyl group, which is split by the two adjacent fluorine atoms.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals would be expected for the three carbons of the imidazole ring and the carbon of the difluoromethyl group. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms, such as nitrogen, iodine, and fluorine.
¹⁹F NMR: Given the presence of the difluoromethyl group, 19F NMR is a particularly powerful tool for characterizing this compound. The 19F nucleus is 100% naturally abundant and highly sensitive, resulting in sharp signals with a wide chemical shift range. The spectrum would be expected to show a doublet, corresponding to the two equivalent fluorine atoms being split by the single adjacent proton. The chemical shift and coupling constant (¹JHF) provide definitive evidence for the -CHF₂ moiety.
The integration of the signal areas in these NMR spectra is crucial for assessing the purity of the compound, ensuring the correct ratio of protons, carbons, and fluorine atoms consistent with the proposed structure.
| ¹H NMR Spectroscopic Data of this compound | |
| Chemical Shift (δ) ppm | Multiplicity |
| 7.63 | s |
| 7.21 | s |
| 6.85 | t |
| ¹⁹F NMR Spectroscopic Data of this compound | |
| Expected Chemical Shift Range (δ) ppm | Expected Multiplicity |
| -80 to -130 | d |
| ¹³C NMR Spectroscopic Data of this compound | |
| Expected Chemical Shift Range (δ) ppm | Assignment |
| 130 - 150 | Imidazole C |
| 110 - 130 | Imidazole C |
| 80 - 100 | Imidazole C-I |
| 110 - 120 (t) | CHF₂ |
Application of ¹⁹F NMR in Reaction Monitoring and Yield Determination
The unique characteristics of the 19F nucleus make it an excellent probe for real-time reaction monitoring. The synthesis of this compound can be followed by acquiring 19F NMR spectra of the reaction mixture over time. The disappearance of the fluorine signal corresponding to the starting material and the concurrent appearance of the signal for the product can be quantitatively tracked.
This approach allows for the determination of reaction kinetics and the optimization of reaction conditions such as temperature, pressure, and catalyst loading. Furthermore, by using an internal standard, 19F NMR can be employed for the accurate determination of the reaction yield without the need for isolation and purification of the product, saving significant time and resources. The large chemical shift dispersion in 19F NMR often minimizes signal overlap, providing a clear window to observe the transformation of fluorine-containing species.
NMR Studies for Conformational Analysis and Intermolecular Interactions
While the imidazole ring is a planar aromatic system, the rotational freedom around the C-N bond connecting the difluoromethyl group to the ring can lead to different conformations. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to study the through-space proximity of the difluoromethyl group's protons and fluorine atoms to the protons on the imidazole ring. These interactions can provide insights into the preferred spatial arrangement of the difluoromethyl substituent relative to the imidazole core.
Furthermore, NMR can be used to study intermolecular interactions. Changes in the chemical shifts of the imidazole ring protons upon addition of other molecules can indicate the formation of hydrogen bonds or other non-covalent interactions. This is particularly relevant for understanding how this compound might interact with other molecules in a larger chemical or biological system.
Mass Spectrometry (MS) for Molecular Identity Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of a compound, typically to within a few parts per million. For this compound (C₄H₃F₂IN₂), the experimentally determined monoisotopic mass would be compared to the calculated exact mass (243.9356 g/mol ). A close match between the measured and calculated mass provides strong evidence for the elemental composition of the molecule, confirming that the correct atoms are present in the correct numbers. This technique is crucial for unambiguously confirming the identity of a newly synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing volatile compounds and assessing the purity of a sample.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features.
The C-H stretching vibrations of the imidazole ring are anticipated to appear in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the aromatic imidazole ring would likely produce signals in the 1600-1450 cm⁻¹ range. The presence of the difluoromethyl (CHF₂) group is expected to give rise to strong C-F stretching absorptions, typically observed in the 1100-1000 cm⁻¹ region. The C-I stretching vibration is expected at lower wavenumbers, generally below 600 cm⁻¹.
Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (imidazole ring) |
| 1600-1450 | Medium to Strong | C=N and C=C stretch (imidazole ring) |
| 1100-1000 | Strong | C-F stretch (difluoromethyl group) |
| Below 600 | Medium | C-I stretch |
Note: The data in this table is hypothetical and based on characteristic infrared absorption frequencies for the functional groups present in the molecule. Actual experimental data may vary.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information about its molecular geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 95.5 |
| Volume (ų) | 845 |
| Z | 4 |
Note: The data in this table is hypothetical and serves as an example of the type of information obtained from an X-ray crystallography experiment.
Other Advanced Spectroscopic Methods (e.g., Electron Paramagnetic Resonance for Radical Species)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. EPR is particularly useful for studying radical species, transition metal complexes, and other paramagnetic materials.
In the context of this compound, EPR spectroscopy would not be directly applicable for the characterization of the neutral, ground-state molecule, as it is a diamagnetic species with no unpaired electrons. However, if the molecule were to be involved in a reaction that generates a radical intermediate, such as through homolytic cleavage of the C-I bond under specific conditions (e.g., photolysis or reaction with a radical initiator), EPR could be employed to detect and characterize the resulting imidazolyl radical. The spectrum would provide information about the g-factor and hyperfine coupling constants, offering insights into the electronic structure and distribution of the unpaired electron within the radical species.
Synthetic Applications of 1 Difluoromethyl 5 Iodo 1h Imidazole As a Versatile Building Block
Strategic Application in the Synthesis of Complex Heterocyclic Scaffolds
The imidazole (B134444) ring is a fundamental component of many biologically active molecules. The presence of both an iodine atom and a difluoromethyl group on the 1-(difluoromethyl)-5-iodo-1H-imidazole structure provides multiple points for synthetic elaboration, enabling the construction of diverse and complex heterocyclic systems.
Derivatization via the Iodine Atom for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The iodine atom at the 5-position of the imidazole ring is a key functional group for derivatization. It readily participates in a variety of cross-coupling reactions, which are powerful methods for forming new chemical bonds. These reactions allow for the attachment of a wide range of other molecules to the imidazole core, significantly expanding the chemical space that can be explored.
Common reactions involving the iodine atom include:
Suzuki Coupling: This reaction uses a palladium catalyst to form a new carbon-carbon bond between the imidazole and an organoboron compound.
Sonogashira Coupling: This palladium-catalyzed reaction couples the imidazole with a terminal alkyne, creating a carbon-carbon triple bond.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond, allowing for the introduction of various amine groups.
Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-oxygen or carbon-sulfur bonds.
These transformations are instrumental in creating libraries of compounds with diverse functionalities, which can then be screened for desired properties.
Table 1: Cross-Coupling Reactions Utilizing this compound
| Coupling Reaction | Catalyst | Reactant | Bond Formed |
| Suzuki | Palladium | Organoboron Compound | Carbon-Carbon |
| Sonogashira | Palladium/Copper | Terminal Alkyne | Carbon-Carbon |
| Buchwald-Hartwig | Palladium | Amine | Carbon-Nitrogen |
| Ullmann | Copper | Alcohol/Thiol | Carbon-Oxygen/Carbon-Sulfur |
Exploitation of the Difluoromethyl Group for Tunable Properties in Advanced Materials Research
The difluoromethyl (CF2H) group is a unique functional group that can significantly alter the properties of a molecule. rsc.org It is considered a lipophilic hydrogen bond donor, meaning it can participate in non-covalent interactions that influence how a molecule packs in a solid state or binds to a biological target. The introduction of the CF2H group can lead to increased potency and/or selectivity in drug candidates. rsc.org
In the context of advanced materials, the difluoromethyl group can be used to fine-tune properties such as:
Liquid crystallinity: The polarity and shape of the CF2H group can influence the self-assembly of molecules into liquid crystalline phases.
Nonlinear optical properties: The electron-withdrawing nature of the fluorine atoms can enhance the nonlinear optical response of a material.
Organic electronics: The CF2H group can affect the energy levels of molecular orbitals, which is important for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
By strategically incorporating the difluoromethyl group, researchers can design and synthesize new materials with tailored electronic and photophysical properties.
Late-Stage Functionalization Strategies Utilizing the Imidazole Core
Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that involves modifying a complex molecule at a late step in the synthetic sequence. acs.org This approach is particularly valuable for creating analogs of a lead compound to explore structure-activity relationships. nih.gov The imidazole core of this compound provides opportunities for late-stage C-H functionalization, allowing for the direct introduction of new functional groups without the need for pre-functionalized starting materials. acs.org
Electrochemical methods have emerged as an environmentally friendly platform for such transformations. acs.org These techniques can be used to activate specific C-H bonds on the imidazole ring, enabling the attachment of various substituents. This approach offers a more efficient and sustainable way to diversify the core structure and generate novel compounds with potentially improved properties. acs.org
Future Perspectives in the Research of 1 Difluoromethyl 5 Iodo 1h Imidazole
Development of Novel and Sustainable Synthetic Routes
Future synthetic research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for the preparation of 1-(difluoromethyl)-5-iodo-1H-imidazole. Current multistep syntheses can be resource-intensive, and progress will hinge on the adoption of modern synthetic strategies that prioritize atom economy, energy efficiency, and the reduction of hazardous waste.
Key areas for development include:
Photochemical and Electrosynthetic Methods: Visible-light-promoted reactions offer a green alternative to traditional thermal methods. nih.gov Future routes could involve photocatalytic C-H iodination of a 1-(difluoromethyl)-1H-imidazole precursor or a light-mediated difluoromethylation of an iodinated imidazole (B134444). nih.govacs.org These methods often proceed under mild, metal-free conditions, reducing environmental impact. nih.gov Similarly, electrosynthesis, which uses electricity to drive reactions, could provide a reagent-minimal approach to either the iodination or difluoromethylation step. organic-chemistry.org
Continuous Flow Chemistry: The use of microreactor or flow chemistry systems can enhance safety, efficiency, and scalability. mdpi.comnih.govuc.pt For the synthesis of this compound, a sequential flow process could be designed. For instance, the N-difluoromethylation of an imidazole derivative could be performed in one module, followed by immediate iodination in a subsequent module, minimizing manual handling and improving yield and purity. nih.govuc.pt This approach is particularly advantageous for managing potentially energetic intermediates or hazardous reagents. mdpi.com
Mechanochemistry: Solid-state synthesis via mechanochemical methods, such as ball milling, eliminates the need for bulk solvents, significantly improving the green credentials of the process. rsc.org A potential route could involve the solvent-free reaction of an appropriate imidazole precursor with a solid iodinating agent, followed by a similar solid-state difluoromethylation step. rsc.orgnih.gov
Direct C-H Functionalization: A highly attractive future strategy would be the direct, one-pot C-H difluoromethylation and iodination of imidazole itself. While challenging due to regioselectivity issues, advances in catalyst design could make this feasible. Organophotocatalysis, which uses light and an organic catalyst, has shown promise for the direct C-H difluoromethylation of heterocycles using oxygen as a green oxidant, representing a promising avenue for exploration. nih.gov
The table below outlines potential sustainable synthetic strategies for comparison.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Photochemistry | Mild conditions, metal-free, high selectivity, powered by light. nih.gov | Scalability, quantum yield efficiency. |
| Flow Chemistry | Enhanced safety, improved heat/mass transfer, scalability, automation. mdpi.comnih.gov | Initial setup cost, potential for clogging. |
| Mechanochemistry | Solvent-free, reduced waste, rapid reaction times. rsc.orgnih.gov | Substrate scope, monitoring reaction progress. |
| Direct C-H Functionalization | High atom economy, reduced step count. nih.govenamine.net | Regioselectivity control, catalyst development. |
Exploration of Undiscovered Reactivity Patterns
The dual functionality of this compound provides a rich platform for exploring novel reactivity. While the C-I bond is a well-established handle for cross-coupling reactions, its interplay with the N-CHF2 group could lead to new chemical transformations.
Future research directions could include:
Advanced Cross-Coupling Reactions: Beyond standard Suzuki and Sonogashira couplings, the C-I bond can be used in a wider array of modern cross-coupling protocols. nih.gov This includes exploring its utility in C-N, C-O, and C-S bond-forming reactions to build complex molecular architectures. The electron-deficient nature of the imidazole ring, enhanced by the CHF2 group, may influence catalyst performance and reaction kinetics in these transformations.
Halogen-Metal Exchange and Subsequent Functionalization: Treatment with organolithium or Grignard reagents could facilitate a halogen-metal exchange at the C5 position, generating a nucleophilic imidazole species. nih.gov This intermediate could be trapped with a wide range of electrophiles, enabling the introduction of diverse functional groups that are not accessible via cross-coupling, such as aldehydes, ketones, or silyl (B83357) groups.
C-H Activation at the Imidazole Core: While the C5 position is functionalized, the C2 and C4 positions possess C-H bonds that could be targets for direct functionalization. acs.org The presence of the N-CHF2 group will strongly influence the regioselectivity of C-H activation reactions, potentially directing metal catalysts to specific sites and enabling late-stage diversification of the molecule's core structure. enamine.netacs.org
Radical-Based Transformations: The generation of a difluoromethyl radical is a cornerstone of modern fluorine chemistry. nih.gov It is conceivable that under specific photochemical or thermal conditions, the N-CHF2 group could participate in radical reactions. nih.govbeilstein-journals.org Furthermore, the C-I bond could be homolytically cleaved to generate an imidazolyl radical, opening pathways for radical-radical coupling or addition reactions to unsaturated systems.
The table below summarizes the potential reactivity at different sites of the molecule.
| Reactive Site | Type of Reaction | Potential Products |
| C5-Iodine | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). nih.gov | Arylated, alkynylated, or aminated imidazoles. |
| C5-Iodine | Halogen-metal exchange followed by electrophilic quench. nih.gov | Imidazoles with new C-C, C-Si, or C-B bonds at C5. |
| C2-H / C4-H | Transition-metal-catalyzed C-H activation. acs.org | Directly arylated or alkylated imidazoles at C2 or C4. |
| N1-CHF2 | Radical initiation/participation. nih.gov | Dimerized products or adducts with radical traps. |
Integration into Advanced Functional Material Systems
The unique electronic properties conferred by the fluorine and iodine atoms make this compound an intriguing candidate for the development of advanced functional materials. Its rigid heterocyclic core, combined with tunable electronics and sites for polymerization or coordination, suggests applications in materials science.
Future avenues for integration include:
Organic Electronics: Fluorination of organic conjugated materials is a proven strategy to lower both the HOMO and LUMO energy levels, which can improve electron injection and enhance stability against oxidation. rsc.org The subject compound could serve as a key building block for novel organic semiconductors, emitters, or host materials in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). researchgate.netmdpi.com The C-I bond provides a convenient point for elaboration into larger π-conjugated systems via cross-coupling. rsc.org
Metal-Organic Frameworks (MOFs): Imidazole-based ligands are widely used in the construction of MOFs. rsc.orgnih.gov The nitrogen atoms of the imidazole ring can coordinate to metal centers, while the iodo- and difluoromethyl- groups would line the pores of the resulting framework. The iodo-group offers a site for post-synthetic modification. Moreover, MOFs are heavily researched for the capture of volatile iodine, particularly radioactive isotopes from nuclear waste, making an iodine-containing building block intrinsically interesting for this application. nih.govrsc.orgresearchgate.net
Proton-Conducting Materials: The imidazole moiety is a well-known proton carrier and has been incorporated into materials for proton exchange membranes in fuel cells. rsc.org The N-CHF2 group, being a potential hydrogen bond donor, could influence the proton transport pathways within a material, suggesting that polymers or MOFs derived from this compound could exhibit interesting proton conductivity. rsc.org
Fluoropolymers: The compound could be functionalized with a polymerizable group (e.g., a vinyl or styrenyl moiety via Suzuki coupling) and incorporated into polymers. The resulting fluorinated polymers could exhibit valuable properties such as high thermal stability, chemical resistance, and specific optical or dielectric characteristics.
The table below details potential applications in materials science.
| Material Class | Role of this compound | Potential Application |
| Organic Electronics | Building block for conjugated molecules/polymers. rsc.orgmdpi.com | OLEDs, OFETs, sensors. |
| Metal-Organic Frameworks (MOFs) | Bifunctional ligand for framework construction. rsc.orgnih.gov | Gas storage, iodine capture, catalysis. rsc.org |
| Proton Conductors | Proton-shuttling component in polymers or MOFs. rsc.org | Fuel cell membranes. |
| Fluoropolymers | Monomer precursor after functionalization. | High-performance plastics, dielectric films. |
Q & A
Q. What are the standard synthetic routes for 1-(Difluoromethyl)-5-iodo-1H-imidazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of glyoxal derivatives with ammonia/amines under acidic conditions to form the imidazole core . For iodination, cross-coupling reactions (e.g., Suzuki-Miyaura) using 5-bromo-imidazole intermediates and iodine-containing boronic acids are effective . Key variables include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki coupling.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance iodine incorporation.
- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade thermally sensitive intermediates.
Yields range from 40–75% depending on iodine source purity and steric hindrance from the difluoromethyl group .
Q. How is the structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on:
- NMR : ¹⁹F NMR identifies difluoromethyl chemical shifts (δ ≈ -120 to -140 ppm), while ¹H NMR confirms imidazole ring protons (δ 7.0–8.5 ppm) .
- X-ray crystallography : Resolves iodine positioning and bond angles, critical for assessing steric effects .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 273.92 for C₄H₄F₂IN₂) .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : Screening assays reveal:
- Antimicrobial activity : MIC values against Gram-positive bacteria (e.g., S. aureus) range from 16–32 µg/mL, comparable to fluorinated imidazole derivatives .
- Enzyme inhibition : The iodine atom enhances halogen bonding with target proteins (e.g., EGFR kinase), improving IC₅₀ values by 2–3 fold compared to non-iodinated analogs .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate iodine’s reactivity in synthesis?
- Methodological Answer : Iodine’s high electrophilicity necessitates:
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive imidazole nitrogen during iodination .
- Low-temperature iodination : Conduct reactions at -20°C to reduce side reactions (e.g., diiodination) .
- Post-synthesis purification : Flash chromatography (silica gel, hexane/EtOAc) removes residual iodine species .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in MIC or IC₅₀ values often arise from:
Q. How does the difluoromethyl group influence the compound’s metabolic stability in pharmacokinetic studies?
- Methodological Answer : The CF₂H group enhances stability via:
- Resistance to oxidative metabolism : Fluorine’s electronegativity reduces CYP450-mediated degradation .
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability (measured via PAMPA assays) .
In vitro half-life in liver microsomes exceeds 60 minutes, whereas non-fluorinated analogs degrade within 20 minutes .
Q. What computational methods predict the compound’s binding affinity for target proteins?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
